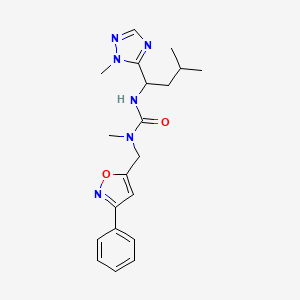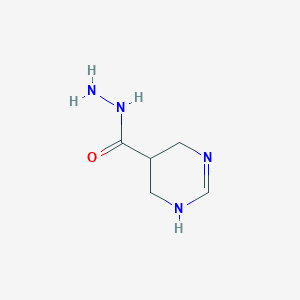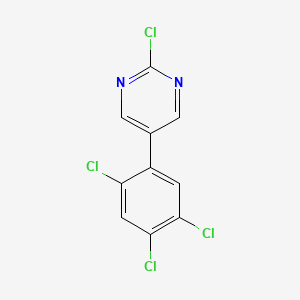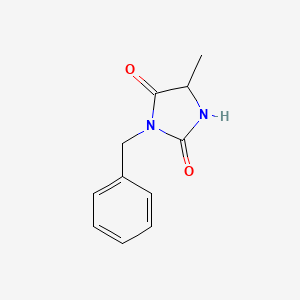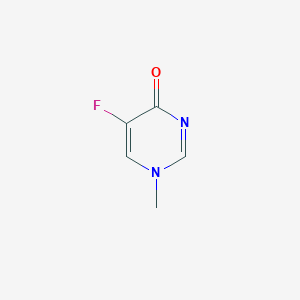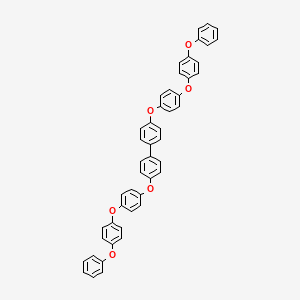
4,4'-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is a complex organic compound characterized by its multiple phenoxy groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl typically involves multiple steps of aromatic substitution reactions. One common method includes the use of 4-bromophenyl derivatives as starting materials, which undergo nucleophilic aromatic substitution with phenoxy groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reactions. Catalysts such as palladium or copper complexes can be employed to promote the coupling reactions between the phenoxy and biphenyl groups . The use of high-pressure reactors and controlled temperature conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield biphenyl derivatives with altered electronic properties.
Scientific Research Applications
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its rigid structure and thermal stability.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl exerts its effects is primarily through its ability to interact with other molecules via π-π stacking and hydrogen bonding. The multiple phenoxy groups provide sites for interaction with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromodiphenylamine: Similar in structure but with bromine atoms instead of phenoxy groups.
4,4’-Dicarboxylic Acid Diphenyl Ether: Contains carboxylic acid groups instead of phenoxy groups.
Uniqueness
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is unique due to its multiple phenoxy groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and rigidity.
Properties
CAS No. |
62203-77-4 |
|---|---|
Molecular Formula |
C48H34O6 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
1-(4-phenoxyphenoxy)-4-[4-[4-[4-(4-phenoxyphenoxy)phenoxy]phenyl]phenoxy]benzene |
InChI |
InChI=1S/C48H34O6/c1-3-7-37(8-4-1)49-41-19-23-45(24-20-41)53-47-31-27-43(28-32-47)51-39-15-11-35(12-16-39)36-13-17-40(18-14-36)52-44-29-33-48(34-30-44)54-46-25-21-42(22-26-46)50-38-9-5-2-6-10-38/h1-34H |
InChI Key |
RFYORHSLOXSYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)OC7=CC=C(C=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


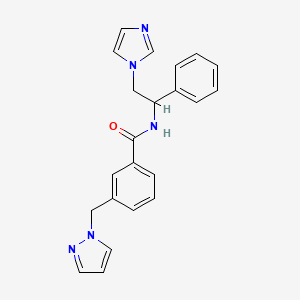
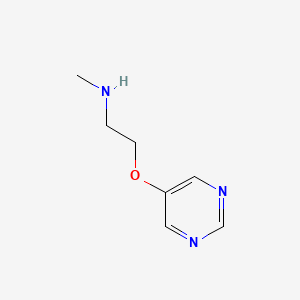
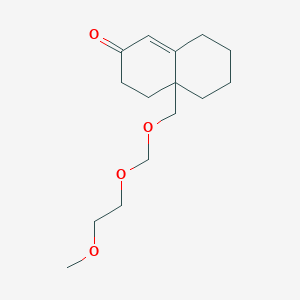
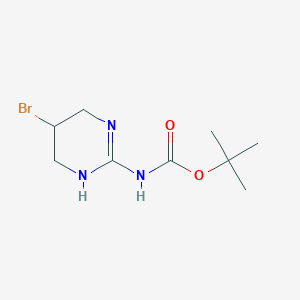
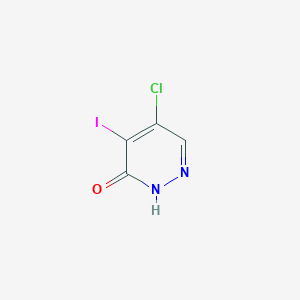
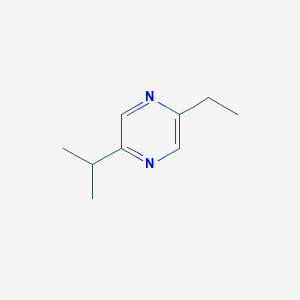
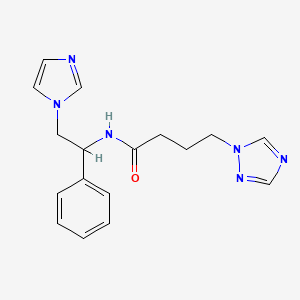
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)

